4-Chlorophenyl-beta-D-glucopyranoside
Overview
Description
4-Chlorophenyl-beta-D-glucopyranoside is a crucial compound extensively employed in the biomedical sector. It holds immense significance in the investigation and innovation of pharmaceuticals aiming at diverse medical conditions like diabetes, cancer, and neurological maladies . It is a monosaccharide with the molecular formula C12H15ClO6 and a molecular weight of 290.7 .
Synthesis Analysis
Phenyl-beta-D-glucopyranoside can be used as a starting material for the synthesis of various derivatives of beta-D-glucopyranosides with potential application as anti-HIV agents . A study reported the synthesis of octyl-beta-D-glucopyranoside (OG) and decyl-beta-D-glucopyranoside (DG) in three non-aqueous reaction systems, namely organic solvents, ionic liquids, and co-solvent mixtures, via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using a combination of laser spectroscopy in molecular jets and quantum mechanical calculations .Scientific Research Applications
Environmental Toxicology and Biodegradation
Glycosidation of Chlorophenols by Lemna minor
Chlorophenols, used widely in biocides, are resistant to microbial degradation. Research has shown that Lemna minor (duckweed) can metabolize chlorophenols into chlorophenyl glycosides, including compounds similar to 4-Chlorophenyl-beta-D-glucopyranoside. This process indicates the plant's ability to uptake and transform xenobiotics, suggesting a potential avenue for bioremediation of chlorophenol pollutants in aquatic environments (Day & Saunders, 2004).
Biochemical Applications and Metabolism
Detoxification of 2,4-Dichlorophenol by Tetraselmis marina
This study highlights the marine microalga Tetraselmis marina's ability to detoxify 2,4-dichlorophenol by converting it into more polar metabolites, including 2,4-dichlorophenyl-beta-d-glucopyranoside. This finding is significant for understanding the mechanisms of xenobiotic detoxification in marine ecosystems and suggests the potential use of microalgae in bioremediation strategies (Petroutsos et al., 2008).
Pharmaceutical and Medical Research
Antioxidative Phenolic Compounds from Sage (Salvia officinalis)
While not directly related to this compound, this study on sage extracts identifies various phenolic compounds with significant antioxidant activity. It underscores the importance of phenolic glycosides in developing natural antioxidant agents, which could have implications for health and disease prevention (Wang et al., 1998).
Synthetic Chemistry and Enzyme Assays
Gluconjugates of 8-Hydroxyquinolines as Potential Anti-Cancer Prodrugs
This research presents the synthesis of new clioquinol glucoconjugates, demonstrating that these compounds exhibit antiproliferative activity against tumor cell lines in the presence of copper(II) ions. The study explores the concept of glycoconjugates leveraging glucose avidity in cancer cells, which could inform the development of targeted anticancer therapies (Oliveri et al., 2012).
Mechanism of Action
Target of Action
Similar compounds like 4-nitrophenyl-beta-d-glucopyranoside have been studied
Mode of Action
Studies on similar compounds suggest that the mechanism involves the formation of the conjugate acid of the substrate for the reaction to proceed, with heterolytic cleavage of the glycosidic c–o bond .
Biochemical Pathways
It’s likely that the compound affects pathways involving glycosides, given its structural similarity to other glycosides .
Result of Action
Similar compounds have been shown to undergo hydrolysis, resulting in the formation of 1,2-anhydrosugar .
Action Environment
Studies on similar compounds suggest that factors such as ph and temperature can influence their reactivity .
Safety and Hazards
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-chlorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNZLQTUEWINQW-RMPHRYRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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